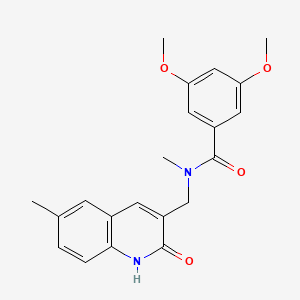
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,5-dimethoxy-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,5-dimethoxy-N-methylbenzamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as HM-3, and it belongs to the family of benzamides. HM-3 has been shown to have promising properties that make it a suitable candidate for further investigation.
Wirkmechanismus
The mechanism of action of HM-3 involves its ability to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. Specifically, HM-3 has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for cancer cell division. By inhibiting the activity of this enzyme, HM-3 can effectively stop the growth and spread of cancer cells.
Biochemical and Physiological Effects:
HM-3 has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, HM-3 has been shown to have anti-inflammatory properties. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using HM-3 in lab experiments is its potent anti-cancer properties. This makes it a suitable candidate for studies involving cancer cell lines. However, one of the limitations of using HM-3 in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Zukünftige Richtungen
There are several potential future directions for the research on HM-3. One area of interest is the use of HM-3 in combination with other anti-cancer drugs. Studies have shown that HM-3 can enhance the effectiveness of certain chemotherapy drugs, making it a potential candidate for combination therapy. Additionally, further studies are needed to determine the potential therapeutic applications of HM-3 in other diseases such as inflammatory diseases and neurodegenerative disorders.
Conclusion:
In conclusion, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,5-dimethoxy-N-methylbenzamide (HM-3) is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. HM-3 has been shown to have potent anti-cancer and anti-inflammatory properties, making it a promising candidate for further investigation. While there are limitations to the use of HM-3 in lab experiments, further studies are needed to determine its potential therapeutic applications in other diseases.
Synthesemethoden
The synthesis of HM-3 involves a multi-step process that starts with the reaction of 2-amino-6-methyl-3-hydroxyquinoline with 3,5-dimethoxybenzoyl chloride. This reaction results in the formation of N-(2-hydroxy-6-methylquinolin-3-yl)-3,5-dimethoxybenzamide. The next step involves the reaction of this intermediate with methyl iodide to produce the final product, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,5-dimethoxy-N-methylbenzamide.
Wissenschaftliche Forschungsanwendungen
HM-3 has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research involves the use of HM-3 as a potential treatment for cancer. Studies have shown that HM-3 has potent anti-cancer properties that make it a promising candidate for further investigation.
Eigenschaften
IUPAC Name |
3,5-dimethoxy-N-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-13-5-6-19-14(7-13)8-16(20(24)22-19)12-23(2)21(25)15-9-17(26-3)11-18(10-15)27-4/h5-11H,12H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFKNQCILYNION-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C)C(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-methyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


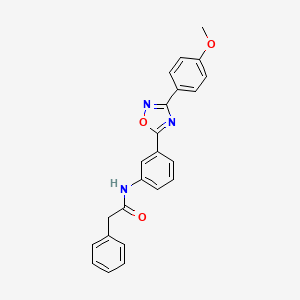
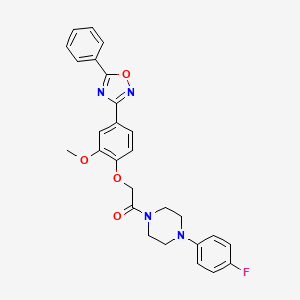
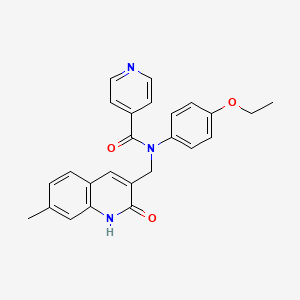
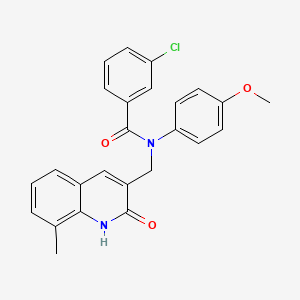
![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B7713558.png)






![N-(5-chloro-2-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713607.png)
